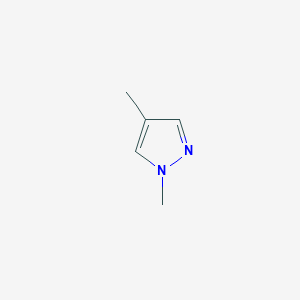

1,4-Dimethylpyrazole

Description

Properties

IUPAC Name |

1,4-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQCPPRPWDXLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147947 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-68-0 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethylpyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylpyrazole (DMP) is a heterocyclic aromatic amine with significant applications in agrochemicals and as a versatile building block in synthetic chemistry, including pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, spectral data, and safety and handling guidelines. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of its structure and relevant chemical pathways to facilitate a deeper understanding for research and development applications.

Chemical Structure and Identification

This compound is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with methyl groups substituted at the 1 and 4 positions.[1] This unique structure is crucial to its chemical reactivity and biological activity.

References

A Technical Guide to 1,4-Dimethylpyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dimethylpyrazole, a heterocyclic organic compound with increasing significance in both agricultural and pharmaceutical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its current and potential applications, particularly its role as a nitrification inhibitor and as a versatile building block in synthetic chemistry.

Introduction

This compound (1,4-DMP) is an aromatic heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and two methyl group substituents at positions 1 and 4. Its unique structural characteristics contribute to its utility as a nitrification inhibitor in agriculture and as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide aims to be a thorough resource for professionals in research and development who are interested in the properties and applications of this compound.

Core Data and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1072-68-0 | [2] |

| Molecular Formula | C5H8N2 | [2] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 0.98 g/cm³ | [1] |

| Boiling Point | ~145.6°C | [1] |

| IUPAC Name | 1,4-dimethyl-1H-pyrazole | [2] |

Synthesis of this compound

While various methods exist for the synthesis of pyrazole derivatives, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible synthetic route involves the reaction of a suitable precursor with methylhydrazine.

Experimental Protocol: Synthesis via Alkylation of 4-Methylpyrazole

A direct and effective method for the preparation of this compound is the methylation of 4-methylpyrazole.

Materials:

-

4-Methylpyrazole

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Quenching agent (e.g., water, saturated ammonium chloride solution)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyrazole in the chosen anhydrous solvent.

-

Cool the solution in an ice bath and add the base portion-wise with stirring.

-

Once the addition of the base is complete, allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.

-

Add the methylating agent dropwise to the reaction mixture via the dropping funnel, maintaining the temperature with the ice bath.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of the quenching agent.

-

Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Note: This is a generalized protocol. The specific amounts of reagents, reaction times, and temperatures should be optimized based on the specific methylating agent and base used.

Applications of this compound

Agriculture: Nitrification Inhibition

The primary and most well-documented application of this compound is as a nitrification inhibitor.[1] It effectively slows down the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This action is crucial for enhancing nitrogen use efficiency in crops.

Mechanism of Action: 1,4-DMP inhibits the activity of the ammonia monooxygenase (AMO) enzyme, which is essential for the first step of nitrification carried out by ammonia-oxidizing bacteria.[1] The proposed mechanism involves the chelation of copper ions that are critical for the enzymatic activity of AMO.[1] By reducing the rate of nitrification, 1,4-DMP helps to minimize the loss of nitrogen through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1]

Caption: Mechanism of nitrification inhibition by this compound.

Pharmaceutical and Chemical Synthesis

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules.[1] The pyrazole nucleus is a common scaffold in many biologically active compounds, and derivatives of dimethylpyrazole have been explored for various therapeutic applications. While much of the research focuses on other isomers, the 1,4-dimethyl substitution pattern offers a unique electronic and steric profile for the design of novel compounds. Pyrazole derivatives, in general, have shown a wide range of medicinal properties including anti-inflammatory, analgesic, antibacterial, and anticancer activities.

Caption: this compound as a synthetic intermediate.

Drug Development and Biological Activity

While specific drug candidates containing the this compound moiety are not extensively reported in publicly available literature, the broader class of pyrazole derivatives is of significant interest to drug development professionals. For instance, fomepizole (4-methylpyrazole) is an inhibitor of alcohol dehydrogenase used to treat methanol and ethylene glycol poisoning.[3][4][5] This highlights the potential for substituted pyrazoles to interact with biological targets.

The primary known biological target of this compound is the bacterial enzyme ammonia monooxygenase.[1] In the context of drug development, exploring its potential interactions with human enzymes, particularly metalloenzymes, could be a future area of research. The pyrazole scaffold is known to be a part of various kinase inhibitors and other targeted therapies.

Conclusion

This compound is a compound with a well-established role in agriculture as a nitrification inhibitor and a growing potential in synthetic chemistry. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the development of new agrochemicals and pharmaceuticals. Further research into the biological activities of 1,4-DMP and its derivatives may unveil new therapeutic applications. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this valuable heterocyclic compound.

References

- 1. This compound|CAS 1072-68-0|RUO [benchchem.com]

- 2. This compound | C5H8N2 | CID 136836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fomepizole - Wikipedia [en.wikipedia.org]

- 4. Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,4-dimethylpyrazole, a valuable heterocyclic compound with applications in various fields of chemical research and development. The document details two principal strategies: the direct synthesis from a 1,3-dicarbonyl precursor and methylhydrazine, and the N-methylation of a pre-formed 4-methylpyrazole ring. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a thorough understanding and practical application of these methodologies.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties and biological activities have made them important scaffolds in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, serves as a crucial building block and intermediate in the synthesis of more complex molecules. This guide focuses on the most practical and efficient methods for its preparation, providing the necessary technical details for its synthesis in a laboratory setting.

Synthesis Route 1: Cyclocondensation of a 1,3-Dicarbonyl Compound with Methylhydrazine

The Knorr pyrazole synthesis and its variations represent a classical and widely employed method for the formation of the pyrazole ring.[1][2] This approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. To synthesize this compound via this route, the required starting materials are a C-methylated 1,3-dicarbonyl compound and methylhydrazine.

A plausible precursor for this synthesis is 3-methyl-2,4-pentanedione (also known as 3-methylacetylacetone). The reaction with methylhydrazine, however, can theoretically lead to two different regioisomers: 1,3,4-trimethylpyrazole and 1,4,5-trimethylpyrazole, rather than the desired this compound. Achieving the target molecule through this route would necessitate a less common 1,3-dicarbonyl precursor, such as 2-methylmalonaldehyde or its synthetic equivalent.

A related synthesis for a dimethylpyrazole derivative, 3,4-dimethyl-1H-pyrazole phosphate (DMPP), has been reported starting from butanone, paraformaldehyde, and hydrazine hydrate, with an overall yield of 52.5%.[3] This multi-step process first generates 3,4-dimethyl-1H-pyrazole, which is then converted to the phosphate salt. While this method provides a pyrazole with methyl groups at the 3 and 4 positions, it does not directly yield the 1,4-dimethyl substitution pattern.

Logical Flow of 3,4-Dimethyl-1H-Pyrazole Synthesis

Caption: Synthesis of 3,4-Dimethyl-1H-pyrazole.

Synthesis Route 2: N-Methylation of 4-Methylpyrazole

A more direct and regioselective approach to this compound is the N-methylation of commercially available or synthesized 4-methylpyrazole. This strategy avoids the potential formation of regioisomers inherent in the cyclocondensation of unsymmetrical precursors.

Synthesis of the Precursor: 4-Methylpyrazole

A robust method for the synthesis of ultrapure 4-methylpyrazole has been detailed in the patent literature.[4] This multi-step process utilizes readily available starting materials and offers high purity of the final product.

Step 1: Preparation of 1,1,3,3-tetraethoxy-2-methylpropane

-

This intermediate is prepared from 1-ethoxy-1-propene and triethyl orthoformate in the presence of a Lewis acid catalyst such as boron trifluoride-diethyl etherate.[4]

Step 2: Cyclization with Hydrazine

-

Into a 5-liter flask equipped with a mechanical stirrer, add 1750 ml of sterile USP water.[5]

-

Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with stirring.[5]

-

To this mixture, add dropwise 481 g (2.053 moles) of 1,1,3,3-tetraethoxy-2-methylpropane.[5]

-

Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.[5]

-

Cool the flask to 40°C and distill off volatile components under reduced pressure (about 125 mm).[5]

-

Cool the resulting mixture to 3°C.[5]

-

Add 50% sodium hydroxide solution while maintaining the temperature below 30°C until the pH of the reaction mixture is between 4 and 6.[5]

-

Add a solution of sodium bicarbonate (4.9 g in 55 ml of water) until the pH reaches 7.0.[5]

-

Allow the flask temperature to rise to 27°C with continued stirring.[5]

-

Extract the contents of the flask with ethyl acetate.[5]

-

Dry the organic layer over magnesium sulfate, filter, and distill the extract under vacuum to yield 4-methylpyrazole.[5]

Quantitative Data for 4-Methylpyrazole Synthesis

| Reactant | Molar Quantity | Yield (%) | Reference |

| 1,1,3,3-tetraethoxy-2-methylpropane | 2.053 mol | 84 | [5] |

| Hydrazine Hydrosulfate | 2.05 mol | [5] |

N-Methylation of 4-Methylpyrazole

A recent and highly efficient method for the N-methylation of pyrazoles utilizes α-halomethylsilanes as masked methylating reagents, offering excellent regioselectivity for the N1 position.[6]

-

To a solution of 4-methylpyrazole (1.0 equiv) in a suitable solvent such as THF, add a base like potassium hexamethyldisilazide (KHMDS) (1.2-1.5 equiv) at room temperature.

-

Add the α-halomethylsilane reagent (e.g., (chloromethyl)trimethylsilane) (1.2-1.5 equiv).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2-20 hours) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the silyl group is removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in the presence of water at an elevated temperature (e.g., 60°C).[6]

-

The product, this compound, is then isolated and purified using standard techniques like column chromatography.

Quantitative Data for N1-Selective Methylation of Pyrazoles

| Pyrazole Substrate | N1/N2 Selectivity | Isolated Yield (%) | Reference |

| Various Substituted Pyrazoles | >92:8 to >99:1 | Good to Excellent | [6] |

Note: While the cited reference provides a general methodology with high yields and selectivities for a range of pyrazoles, the specific yield for 4-methylpyrazole is not explicitly stated. However, given the robustness of the method, a high yield is anticipated.

Workflow for the N-Methylation of 4-Methylpyrazole

Caption: N-Methylation of 4-Methylpyrazole.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The cyclocondensation approach, while fundamental, presents challenges in controlling regioselectivity for this specific substitution pattern. The N-methylation of 4-methylpyrazole offers a more direct and highly selective pathway to the desired product. The modern method employing α-halomethylsilanes provides an excellent option for achieving high yields and regioselectivity. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides the essential technical information to enable the successful synthesis of this compound for its various applications.

References

The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds

For Immediate Release

A deep dive into the origins of pyrazole chemistry, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and historical development of pyrazole and its derivatives. From the seminal synthesis by Ludwig Knorr to the elucidation of the bioactivity of early pyrazole-based drugs, this whitepaper provides a detailed account for the modern scientist.

The journey of pyrazole compounds, a cornerstone of modern medicinal chemistry, began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[1][2][3] This marked the beginning of over a century of research and development that would establish the pyrazole scaffold as a "privileged structure" in drug discovery.[4] While Knorr named the class of compounds, the first synthesis of the parent pyrazole molecule is credited to Edward Buchner in 1889.[1]

The Dawn of a New Pharmaceutical Era: Antipyrine

The history of pyrazole is intrinsically linked to the development of the first fully synthetic drug, Antipyrine (also known as phenazone). In 1883, in his pursuit of quinine-like compounds, Ludwig Knorr synthesized antipyrine, a pyrazolone derivative.[2][3][5][6] This groundbreaking discovery marked a significant milestone in the history of medicine, offering a potent analgesic (pain-relieving) and antipyretic (fever-reducing) agent.[3][5][7] The commercial success of antipyrine paved the way for the development of a plethora of synthetic drugs.[2][6]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The synthesis of the first pyrazole derivatives was achieved through a reaction that would become a fundamental method in heterocyclic chemistry: the Knorr pyrazole synthesis.[1][5][8] This condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a versatile and widely used method for the preparation of substituted pyrazoles.[5][8]

Experimental Protocols

Knorr's Synthesis of 1-phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of phenylhydrazine and ethyl acetoacetate are combined.[9]

-

Heating: The reaction mixture is heated, typically at a temperature of 100-140°C.[1][9] The reaction is often carried out neat (without a solvent) or in a high-boiling solvent like 1-propanol with a catalytic amount of acid (e.g., glacial acetic acid).[1]

-

Cyclization and Dehydration: The initial condensation of the hydrazine with the ketone of the β-ketoester forms a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, followed by the elimination of ethanol and water, leads to the formation of the pyrazolone ring.[1][5]

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of a non-polar solvent like diethyl ether.[9] The resulting solid is then collected by filtration, washed, and can be further purified by recrystallization.[9]

Quantitative Data of Early Pyrazole Compounds

The physical properties of the earliest synthesized pyrazole compounds were meticulously documented and are summarized below for comparative analysis.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Year of First Synthesis |

| Pyrazole | C₃H₄N₂ | 68-70[2][10][11] | 187[2][10] | 1889[1] |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 109-111[12][13] | 319[12] | 1883[3][6] |

| Edaravone | C₁₀H₁₀N₂O | ~127-130 | Not Reported | 1887[9][14] |

Mechanism of Action: The Cyclooxygenase Connection

The therapeutic effects of antipyrine were later understood to be a result of its interaction with the cyclooxygenase (COX) enzymes.[7] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][8][15][16]

Subsequent research has revealed that the active metabolites of antipyrine, 4-methyl-amino-antipyrine (MAA) and amino-antipyrine (AA), do not inhibit COX enzymes in the classical competitive manner of NSAIDs like aspirin.[16][17] Instead, they are believed to act by sequestering the radicals that are essential for initiating the catalytic activity of the COX enzyme, or by reducing the oxidative state of the enzyme.[16][17]

Visualizing the Historical and Biological Landscape

To better illustrate the key milestones and mechanisms discussed, the following diagrams have been generated.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Phenazone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Antipyrine CAS#: 60-80-0 [m.chemicalbook.com]

- 13. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. frontierspartnerships.org [frontierspartnerships.org]

An In-depth Technical Guide on the Physical Properties of 1,4-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,4-Dimethylpyrazole (CAS No. 1072-68-0), a heterocyclic organic compound. The information presented herein is intended to support research, development, and quality control activities involving this chemical.

Chemical Identity

-

IUPAC Name: 1,4-dimethyl-1H-pyrazole

-

Synonyms: 1,4-Dimethyl-1H-pyrazole, Pyrazole, 1,4-dimethyl-[2][3][4]

Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1][5] Its primary physical characteristics, including boiling point and density, are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | ~145.6 °C | Not specified |

| 148-150 °C | at 20 Torr[4] | |

| 150.3 °C | at 1013.25 hPa[5] | |

| Density | 0.98 g/cm³ | Not specified |

| 0.9608 g/cm³ | at 18 °C[4] | |

| 0.96 g/cm³ | at 20 °C[5] | |

| Melting Point | -45.8 °C | Standard atmosphere[5] |

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and precise method for its determination in a research setting is distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Condenser (Liebig, Graham, or Allihn)

-

Thermometer with appropriate range and precision

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head, ensuring an accurate reading of the vapor temperature.

-

Cooling water is circulated through the condenser.

-

The sample is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading while the liquid is actively distilling and condensing into the receiving flask.

-

For boiling point determination at reduced pressure (as cited in one of the data points), a vacuum pump is connected to the distillation apparatus, and the pressure is monitored with a manometer.

3.2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, a pycnometer or a digital density meter is typically used for accurate measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature water bath

Procedure:

-

The clean, dry pycnometer is weighed accurately.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and weighed again to determine the mass of the liquid.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and the mass is determined. This step is to accurately determine the volume of the pycnometer.

-

The density of the this compound is calculated using the formula: Density = (Mass of this compound) / (Volume of pycnometer)

Visualization of Experimental Workflow

The logical flow for the characterization of the physical properties of a chemical compound like this compound can be visualized as follows:

Caption: A flowchart illustrating the general experimental workflow for determining the physical properties of a chemical substance.

References

Spectroscopic Profile of 1,4-Dimethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dimethylpyrazole (CAS No. 1072-68-0), a heterocyclic compound with increasing interest in pharmaceutical and agricultural research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Core Spectroscopic Data

The empirical formula for this compound is C₅H₈N₂, with a molecular weight of 96.13 g/mol . Its structure consists of a pyrazole ring substituted with two methyl groups at positions 1 and 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1 | 7.23 | s | H-3, H-5 |

| 2 | 3.73 | s | N-CH₃ |

| 3 | 2.03 | s | C-CH₃ |

¹³C NMR Spectroscopic Data

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 137.2 | C-3, C-5 |

| 2 | 115.7 | C-4 |

| 3 | 38.8 | N-CH₃ |

| 4 | 9.9 | C-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are summarized below.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (methyl) |

| 1530 | Medium | C=N stretch (pyrazole ring) |

| 1450 | Medium | C-H bend (methyl) |

| 1380 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by the following major fragments.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 80 | [M-H]⁺ |

| 81 | 30 | [M-CH₃]⁺ |

| 54 | 45 | [C₃H₄N]⁺ |

| 42 | 55 | [C₂H₄N]⁺ |

Experimental Protocols

The following sections outline the general methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a spectral width of 0-200 ppm.

IR Spectroscopy Protocol

The infrared spectrum of this compound, which is a liquid at room temperature, is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

The mass spectrum is obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI), the vaporized sample is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z value.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

This guide serves as a centralized resource for the fundamental spectroscopic data of this compound. The provided data and protocols are intended to support researchers in their efforts to identify, quantify, and utilize this compound in various scientific applications.

In-Depth Technical Guide to the Health and Safety of 1,4-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1,4-Dimethylpyrazole (CAS No. 1072-68-0), a heterocyclic compound used in various research and industrial applications. This document is intended for an audience with a technical background, including researchers, scientists, and professionals in drug development. It details toxicological data, safe handling procedures, and experimental protocols relevant to the safe use of this chemical.

Chemical and Physical Properties

This compound is a flammable liquid that is harmful if swallowed and can cause serious eye damage.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂ | [2] |

| Molecular Weight | 96.13 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 150.3 °C | [1] |

| Melting Point | -45.8 °C | [1] |

| Flash Point | 48 °C | [1] |

| Auto-ignition Temperature | 401 °C | [1] |

Toxicological Information

The primary acute health hazard associated with this compound is its oral toxicity.[1] It is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1][2] It is also classified as causing "serious eye damage" (Serious Eye Damage, Category 1).[1][2]

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LD₅₀ | Rat (male) | Oral | 969 mg/kg bw | Category 4 | [1] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound:

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is available in safety data sheets.[1] Key preventive measures include keeping away from ignition sources, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling.[1]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for understanding and interpreting safety data. Below are representative protocols for acute oral, dermal, and eye irritation studies.

Acute Oral Toxicity Study (LD₅₀)

This protocol is a representative example based on general principles for determining the acute oral median lethal dose (LD₅₀).

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Test Guideline: Based on principles outlined in OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Experimental Workflow for Acute Oral Toxicity Study

Caption: General workflow for an acute oral toxicity study.

Materials:

-

Test substance: this compound

-

Test animals: Healthy, young adult rats (e.g., Wistar strain), typically of one sex (females are often used).

-

Vehicle: Appropriate vehicle for dissolving or suspending the test substance (e.g., water, corn oil).

-

Oral gavage needles.

Procedure:

-

Animal Preparation: Animals are acclimatized to laboratory conditions for at least 5 days. They are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single dose by oral gavage. Dosing is sequential, with a small number of animals (e.g., 3) per step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Endpoint Analysis: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Evaluation: The LD₅₀ is estimated based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion Study

The following is a generalized protocol based on OECD Test Guideline 404.

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

Test Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

Materials:

-

Test substance: this compound

-

Test animals: Healthy, young adult albino rabbits.

-

Gauze patches and semi-occlusive dressings.

Procedure:

-

Animal Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

Test Substance Application: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a gauze patch and then to the skin. The patch is covered with a semi-occlusive dressing.

-

Exposure: The dressing is removed after a 4-hour exposure period.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Data Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion Study

The following is a generalized protocol based on OECD Test Guideline 405.

Objective: To assess the potential of this compound to cause eye irritation or corrosion.

Test Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

Materials:

-

Test substance: this compound

-

Test animals: Healthy, young adult albino rabbits.

-

Local anesthetic (optional).

Procedure:

-

Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.

-

Test Substance Instillation: A small volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea, iris, and conjunctiva, and are scored according to a standardized scale.

-

Data Evaluation: The substance is classified based on the severity, persistence, and reversibility of the eye lesions observed.

Mechanism of Action as a Nitrification Inhibitor

While not a human toxicity pathway, the primary mechanism of action of this compound in agricultural applications is as a nitrification inhibitor. It targets the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria, such as Nitrosomonas europaea.[3] This inhibition slows the conversion of ammonium to nitrate in the soil, which can improve nitrogen use efficiency by plants.[3]

Signaling Pathway for Nitrification Inhibition

Caption: Inhibition of nitrification by this compound.

Handling, Storage, and First Aid

Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid contact with skin and eyes.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1] Do not eat, drink, or smoke when using this product.[1]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1]

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[1]

Spill and Disposal: In case of a spill, remove all sources of ignition and use spark-proof tools.[1] Prevent the chemical from entering drains.[1] Collect the spilled material and dispose of it at an appropriate treatment and disposal facility in accordance with local regulations.[1]

This guide is intended to provide detailed health and safety information for this compound for a technical audience. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) and institutional safety protocols. Always consult with a qualified safety professional for specific guidance on handling and use.

References

Unraveling the Molecular Tactics of 1,4-Dimethylpyrazole: A Technical Guide to its Nitrification Inhibitory Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of 1,4-Dimethylpyrazole (DMP) as a potent nitrification inhibitor. This whitepaper details the molecular interactions, kinetic properties, and experimental validation of DMP's role in mitigating nitrogen loss in agricultural and environmental systems.

Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the global nitrogen cycle. However, rapid nitrification can lead to significant environmental issues, including nitrate leaching into groundwater and the emission of nitrous oxide, a potent greenhouse gas. Nitrification inhibitors are crucial tools for managing these nitrogen losses. Among these, this compound, commonly applied as 3,4-Dimethylpyrazole phosphate (DMPP), has emerged as a highly effective agent. This guide elucidates the intricate mechanisms through which DMP exerts its inhibitory effects on the key enzyme responsible for the first and rate-limiting step of nitrification: ammonia monooxygenase (AMO).

Core Mechanism of Action: Targeting Ammonia Monooxygenase

The primary target of this compound is the enzyme ammonia monooxygenase (AMO), which catalyzes the oxidation of ammonia to hydroxylamine. By inhibiting this crucial first step, DMP effectively halts the entire nitrification process. Two primary, and not mutually exclusive, mechanisms have been proposed and investigated to explain this inhibition: direct enzyme inhibition and chelation of the essential copper cofactor.

Uncompetitive Inhibition of Ammonia Monooxygenase

Recent kinetic studies have characterized 1,4-DMP as an uncompetitive inhibitor of AMO.[1] This mode of inhibition is significant as it suggests that DMP binds to the enzyme-substrate complex (AMO-ammonia), rather than to the free enzyme. This implies that the binding of ammonia to AMO may induce a conformational change in the enzyme that creates or exposes the binding site for DMP. The formation of a stable enzyme-substrate-inhibitor complex prevents the catalytic conversion of ammonia to hydroxylamine, thereby blocking nitrification. This non-mechanistic mode of inhibition has been confirmed by real-time measurements of oxygen consumption, where DMP significantly reduced the oxygen uptake rate by AMO.[1]

The Role of Copper Chelation

A parallel and well-supported hypothesis for DMP's mechanism of action involves the chelation of the copper ions that are essential cofactors for the catalytic activity of AMO.[2][3][4] Research has demonstrated that DMP can form stable complexes with copper (Cu²⁺) cations.[2][3] The synthesis and structural characterization of coordination compounds such as [Cu(DMP)₄Cl₂] and [Cu(DMP)₄SO₄]n provide strong evidence for this interaction.[3] By sequestering the copper ions at the active site of AMO, DMP effectively inactivates the enzyme, preventing it from carrying out the oxidation of ammonia.

However, the copper chelation theory is nuanced by conflicting evidence from pure culture studies. For instance, the inhibitory efficiency of DMPP on Nitrosomonas europaea was not altered by varying copper concentrations in the growth medium.[5] Furthermore, a related compound, 2-(3,4-dimethyl-1H-pyrazol-1-yl)-succinic acid (DMPSA), which is a more stable copper chelator, did not inhibit nitrification in pure cultures of N. europaea.[5] This suggests that while copper chelation likely plays a role, the inhibitory mechanism may be more complex and could involve a combination of direct binding to the enzyme-substrate complex and interaction with its copper cofactor.

Quantitative Analysis of DMP Inhibition

The inhibitory effect of 1,4-DMP has been quantified in various studies, demonstrating its high efficacy at low concentrations. The following table summarizes key quantitative data on the inhibitory action of DMPP.

| Parameter | Value | Organism/System | Reference |

| Inhibition Type | Uncompetitive | Nitrosomonas europaea | [1] |

| Effective Concentration | 2.6 μM for almost complete inhibition | Nitrosomonas europaea (pure culture) | [5] |

| Inhibitory Efficacy | Higher in acidic soil (30.7%) vs. neutral soil (12.1%) | Soil microcosms | [6][7] |

| Effect on AOB abundance | Significant decrease | Acidic and alkaline soils | [8][9] |

| Effect on AOA abundance | No significant effect or slight increase | Acidic and alkaline soils | [6][7][9][10] |

| N₂O Emission Reduction | Up to 90% | Field studies | |

| Acute Toxicity | Lower than Dicyandiamide (DCD) | Nitrosomonas europaea | [1] |

Experimental Protocols

The elucidation of DMP's mechanism of action has been supported by a range of detailed experimental protocols.

Protocol 1: Determination of Inhibition Kinetics in Pure Cultures

This protocol is designed to determine the mode of enzyme inhibition (e.g., competitive, uncompetitive) using pure cultures of ammonia-oxidizing bacteria, such as Nitrosomonas europaea.

-

Culture Preparation: Grow Nitrosomonas europaea in a suitable medium containing ammonium as the sole energy source until the mid-exponential phase.

-

Inhibition Assay:

-

Prepare a series of reaction mixtures with varying concentrations of the substrate (ammonium) and the inhibitor (DMPP).

-

Initiate the reaction by adding a standardized amount of the bacterial culture to each reaction mixture.

-

Incubate the mixtures under controlled conditions (temperature, pH, and aeration).

-

-

Measurement of Nitrification Rate:

-

At regular time intervals, take aliquots from each reaction mixture.

-

Measure the production of nitrite using a colorimetric method (e.g., Griess assay).

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the Vmax, Km, and the type of inhibition.

-

Protocol 2: Assessment of Copper Chelation

This protocol is used to investigate the ability of DMP to chelate copper ions.

-

Synthesis of Copper-DMP Complexes:

-

React a copper salt (e.g., CuCl₂ or CuSO₄) with DMP in a suitable solvent.

-

Isolate and purify the resulting coordination complex.

-

-

Structural Characterization:

-

Analyze the synthesized complex using techniques such as X-ray crystallography to determine its three-dimensional structure.

-

Use spectroscopic methods (e.g., UV-Vis, IR) to confirm the coordination of DMP to the copper ion.

-

-

In Vitro Chelation Assay:

-

Use a colorimetric indicator that changes color upon binding to free copper ions.

-

Titrate a solution of the copper-indicator complex with DMP and measure the change in absorbance to determine the binding affinity.

-

Protocol 3: Soil Microcosm Incubation for Inhibitor Efficacy

This protocol evaluates the effectiveness of DMPP in a complex soil environment.

-

Soil Collection and Preparation:

-

Collect soil samples from the desired location and sieve to remove large debris.

-

Adjust the soil moisture to a predetermined level (e.g., 60% water-filled pore space).

-

-

Microcosm Setup:

-

Place a known amount of soil into individual microcosms (e.g., glass jars).

-

Treat the soil with a nitrogen source (e.g., urea or ammonium sulfate) with and without DMPP at various concentrations.

-

Incubate the microcosms in the dark at a constant temperature.

-

-

Monitoring of Nitrogen Transformations:

-

At regular intervals, destructively sample a subset of microcosms.

-

Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples using a potassium chloride solution.

-

Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods or ion chromatography.

-

-

Quantification of Microbial Abundance:

-

Extract DNA from soil samples.

-

Use quantitative PCR (qPCR) targeting the amoA gene to quantify the abundance of ammonia-oxidizing bacteria (AOB) and archaea (AOA).

-

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

Conclusion

This compound is a highly effective nitrification inhibitor that acts primarily by targeting the ammonia monooxygenase enzyme. The evidence points towards a dual mechanism of action involving both uncompetitive inhibition of the enzyme-substrate complex and chelation of the essential copper cofactor. This multi-faceted approach to inhibition likely contributes to its high efficacy. Understanding these intricate molecular details is paramount for the development of next-generation nitrification inhibitors with improved specificity and environmental compatibility. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the science of nitrogen management.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. addi.ehu.es [addi.ehu.es]

- 5. d-nb.info [d-nb.info]

- 6. Frontiers | Impacts of urea and 3,4-dimethylpyrazole phosphate on nitrification, targeted ammonia oxidizers, non-targeted nitrite oxidizers, and bacteria in two contrasting soils [frontiersin.org]

- 7. Impacts of urea and 3,4-dimethylpyrazole phosphate on nitrification, targeted ammonia oxidizers, non-targeted nitrite oxidizers, and bacteria in two contrasting soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]

- 10. Influence of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) on ammonia-oxidizing bacteria and archaea in rhizosphere and bulk soil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Dimethylpyrazole Isomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, dimethylpyrazole (DMP) isomers serve as crucial building blocks for the development of novel therapeutic agents and agrochemicals. The seemingly subtle shift in the position of two methyl groups on the pyrazole ring can significantly influence the physicochemical properties and, consequently, the biological activity of these compounds. This in-depth technical guide provides a comprehensive overview of the core biological activities of various dimethylpyrazole isomers, focusing on their derivatives. It summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways and workflows to support research and development in this field.

While direct head-to-head comparative studies on the biological activities of the unfunctionalized dimethylpyrazole isomers are limited in publicly available literature, the extensive research on their derivatives provides valuable insights into the therapeutic potential of each isomeric core.[1]

Quantitative Data on Biological Activities

The biological activities of dimethylpyrazole derivatives are diverse, ranging from enzyme inhibition to antimicrobial and anticancer effects. The following tables summarize key quantitative data for derivatives of the most studied DMP isomers.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Dimethylpyrazole Derivatives

| Isomer Core | Derivative Description | Target | Assay | IC50 | Reference(s) |

| 3,5-DMP | 5-phenyl-2-furan moiety | PDE4B | In vitro enzyme assay | 1.7 µM | [2] |

| 3,5-DMP | Benzothiazole moiety | Anticonvulsant | Maximal Electroshock (MES) | Active at 100 mg/kg | |

| 1,5-DMP | 1,5-diaryl pyrazole | COX-2 | In vitro enzyme assay | Potent Inhibition | |

| 1,3-DMP | Diaryl pyrazole | COX-2 | In vitro enzyme assay | Potent Inhibition |

Table 2: Anticancer Activity of Dimethylpyrazole Derivatives

| Isomer Core | Derivative Description | Cell Line | Assay | GI50/IC50 | Reference(s) |

| 3,5-DMP | Pyrazole-based hybrid heteroaromatics | A549 (Lung Carcinoma) | MTT Assay | 42.79 µM | |

| 1,3-DMP | Pyrazole-based hybrid heteroaromatics | A549 (Lung Carcinoma) | MTT Assay | Potent Inhibition | [3] |

| 3,5-DMP | Diaryl-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast Cancer) | MTT Assay | 6.4 µM (48h) | [4] |

| 1,3-DMP | Pyrazole-containing compounds | PC-3, B16F10, K562, etc. | 2D-QSAR study | pIC50 values reported | [5] |

Table 3: Antimicrobial Activity of Dimethylpyrazole Derivatives

| Isomer Core | Derivative Description | Organism | Assay | MIC | Reference(s) |

| 3,5-DMP | Azopyrazole derivative | Staphylococcus aureus | Agar-well diffusion | 0.78 µg/mL | [6] |

| 3,5-DMP | Azopyrazole derivative | Escherichia coli | Agar-well diffusion | Better than reference | [7] |

| 1,3-DMP | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole | Acinetobacter baumannii (MDR) | Broth microdilution | 512 µg/mL | [8] |

| 1,3-DMP | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole | Klebsiella pneumoniae (KPC) | Broth microdilution | 1024 µg/mL | [8] |

Table 4: Nitrification Inhibition by Dimethylpyrazole Derivatives

| Isomer Core | Derivative/Compound | Target Process | Method | Effect | Reference(s) |

| 3,4-DMP | 3,4-Dimethylpyrazole phosphate (DMPP) | Nitrification (Ammonia oxidation) | Soil microcosm incubation | Significant inhibition | [9][10] |

| 3,4-DMP | 3,4-Dimethylpyrazole phosphate (DMPP) | Nitrification | Field trials | Reduces NO3- leaching | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dimethylpyrazole derivatives.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay determines the potency of a compound in inhibiting the PDE4 enzyme, which is crucial for its anti-inflammatory effects.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B)

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compound (dimethylpyrazole derivative)

-

(S)-(+)-Rolipram (positive control)[12]

-

Fluorescence polarization (FP) reader[12]

-

FAM-cAMP (fluorescently labeled substrate)[13]

-

Binding Agent (e.g., IMAP™ Binding Solution)[13]

-

384-well microplates[13]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control, (S)-(+)-Rolipram, in assay buffer. The final DMSO concentration should not exceed 1%.[12]

-

Enzyme and Substrate Preparation: Dilute the recombinant human PDE4 enzyme and FAM-cAMP substrate to their desired working concentrations in the assay buffer.[13]

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Also include wells for a "No Inhibitor" control (buffer with DMSO) and a "Blank" control (buffer only).[13]

-

Reaction Initiation: Add the diluted PDE4 enzyme to all wells except the "Blank". Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[12][13]

-

Reaction Termination and Detection: Stop the reaction by adding a binding agent that binds to the product (5'-AMP). This will result in a high fluorescence polarization signal. In the presence of an inhibitor, less FAM-cAMP is hydrolyzed, leading to a lower FP signal.[13]

-

Data Analysis: Measure the fluorescence polarization using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[12]

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)[14]

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[14]

-

Test compound (dimethylpyrazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14]

-

Solubilization solution (e.g., DMSO)[14]

-

96-well plates[14]

-

Microplate reader[14]

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the dimethylpyrazole analogs for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[14]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the vehicle control.[14]

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dimethylpyrazole derivative)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[8]

Nitrification Inhibition Assay in Soil

This assay evaluates the ability of a compound to inhibit the conversion of ammonium to nitrate in soil.

Materials:

-

Soil samples (e.g., agricultural soil)

-

Ammonium-based fertilizer (e.g., (NH4)2SO4)

-

Test compound (e.g., 3,4-DMPP)

-

Incubation containers

-

Potassium chloride (KCl) solution for extraction

-

Analytical instruments for nitrate and ammonium quantification (e.g., colorimetric assay, ion chromatography)

Procedure:

-

Soil Treatment: Treat soil samples with an ammonium-based fertilizer with and without the test compound (DMPP). A control group with no additions is also included.[9]

-

Incubation: Incubate the soil samples under controlled conditions of temperature and moisture for a specific period (e.g., 14-28 days).[9]

-

Extraction: At various time points, extract the soil samples with a KCl solution to recover the inorganic nitrogen (ammonium and nitrate).

-

Quantification: Analyze the extracts to determine the concentrations of ammonium and nitrate.

-

Inhibition Calculation: The inhibition of nitrification is calculated by comparing the amount of nitrate produced in the treated samples to the control samples.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of dimethylpyrazole isomers. The following diagrams were created using the DOT language.

Figure 1: Simplified signaling pathway of PDE4 inhibition.

Figure 2: General kinase inhibition pathway (e.g., MAPK/ERK).

Figure 3: General experimental workflow for biological evaluation.

Conclusion

Dimethylpyrazole isomers and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The 3,5- and 3,4-dimethylpyrazole cores have been extensively utilized in the development of potent PDE4 inhibitors and effective nitrification inhibitors, respectively. Furthermore, derivatives of various DMP isomers have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing key biological pathways. Further exploration of the structure-activity relationships of a wider range of dimethylpyrazole isomers will undoubtedly lead to the discovery of novel and more effective therapeutic agents and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted synthesis, computational studies and antibacterial/ anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 1,4-Dimethylpyrazole (DMP) as a Nitrification Inhibitor in Agriculture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,4-Dimethylpyrazole (DMP) and its phosphate salt, 3,4-Dimethylpyrazole phosphate (DMPP), potent nitrification inhibitors used in agriculture. This document details their mechanism of action, provides protocols for experimental evaluation, and summarizes quantitative data on their effects.

Introduction

This compound (DMP) and its derivatives are utilized in agriculture to enhance nitrogen use efficiency. By inhibiting the first step of nitrification, the oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻), these compounds help retain nitrogen in the less mobile ammonium form for an extended period.[1][2] This delay leads to significant agronomic and environmental benefits, including reduced nitrate leaching, minimized nitrous oxide (N₂O) emissions, and potential improvements in crop yield.[1][3][4]

Mechanism of Action

The primary mode of action for DMP-based nitrification inhibitors is the targeted inhibition of the ammonia monooxygenase (AMO) enzyme.[1][5][6] This enzyme is critical for the conversion of ammonia to hydroxylamine, the rate-limiting step in nitrification, carried out by both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[1][2][5][7]

Recent studies have elucidated that DMP acts as a copper chelator.[1][6][8] The AMO enzyme requires copper (Cu²⁺) as an essential cofactor for its catalytic activity.[1][6][8] DMP forms stable complexes with copper ions in the soil, effectively sequestering them and making them unavailable to the AMO enzyme.[1][6][8] This deprivation of a crucial cofactor leads to the inhibition of the nitrification process.[6][8]

Quantitative Data on Efficacy

The application of DMPP has been shown to significantly impact nitrogen dynamics in agricultural soils. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of DMPP on Nitrogen Leaching and Soil Concentration

| Parameter | Treatment | % Change vs. Control (Urea alone) | Soil Type | Crop | Reference |

| NO₃⁻ Leaching | Urea + 1% DMPP | ↓ 66.8% | Silt Loam | - | [9] |

| NO₃⁻ Leaching | Urea + 1% DMPP | ↓ 69.5% | Heavy Clay | - | [9] |

| NH₄⁺ Leaching | Urea + 1% DMPP | ↑ 9.7% | Silt Loam | - | [9] |

| NH₄⁺ Leaching | Urea + 1% DMPP | ↑ 6.7% | Heavy Clay | - | [9] |

| Total Inorganic N Leaching | Urea + 1% DMPP | ↓ 59.3% - 63.1% | Silt Loam & Heavy Clay | - | [9] |

| Mean NH₄⁺ Concentration in Leachate | Urea + 1% DMPP | ↑ 19.1% - 24.3% | - | Rice-Oilseed Rape | [10] |

| Mean NO₃⁻ Concentration in Leachate | Urea + 1% DMPP | ↓ 44.9% - 56.6% | - | Rice-Oilseed Rape | [10] |

| Soil NH₄⁺-N Retention | DMPP Application | Increased | - | Apple | [5] |

| Soil NO₃⁻-N Concentration | DMPP Application | Decreased | - | Apple | [5] |

Table 2: Effect of DMPP on Gaseous Nitrogen Emissions

| Parameter | Treatment | % Reduction vs. Control | Condition | Reference |

| N₂O Emissions | DMPP | Up to 70% | - | [4] |

| N₂O Emissions | Biochar + DMPP | 74.1% | Incubation Study | [11] |

| N₂O Emissions | DMPP alone | 95.5% | Incubation Study | [11] |

| N₂O Emissions | 0.25% - 1.5% DMPP | 39% - 94% | Paddy Field | [12][13] |

| CH₄ Emissions | 0.25% - 1.5% DMPP | 34% - 54% | Paddy Field | [12][13] |

Table 3: Effect of DMPP on Microbial Populations

| Microbial Group / Gene | Treatment | % Change vs. Control | System | Reference |

| Ammonia Oxidizing Bacteria (AOB) Population | Urea + 1% DMPP | ↓ 24.5% - 30.9% | Rice-Oilseed Rape | [10] |

| AOB amoA Gene Abundance | DMPP Application | Decreased | Apple Orchard Soil | [5] |

Experimental Protocols

Soil Incubation Study for Nitrification Inhibition Assessment

This protocol outlines a laboratory-based method to evaluate the efficacy of DMP in inhibiting nitrification in soil.

Materials:

-

Fresh soil, sieved (2 mm)

-

This compound (DMP) or 3,4-Dimethylpyrazole phosphate (DMPP)

-

Ammonium-based fertilizer (e.g., (NH₄)₂SO₄)

-

Incubation vessels (e.g., Mason jars with gas-tight lids)

-

Deionized water

-

2 M Potassium Chloride (KCl) solution

-

Spectrophotometer or colorimeter

Procedure:

-

Soil Preparation: Weigh a standardized amount of fresh, sieved soil (e.g., 100 g dry weight equivalent) into each incubation vessel.[14]

-

Treatment Application:

-

Control: Add ammonium fertilizer solution without any inhibitor.[14]

-

DMP Treatment: Add ammonium fertilizer solution mixed with the desired concentration of DMP.[2][14] (e.g., to achieve 25, 50, 75 mg/kg of dry soil).[2]

-

Ensure a final concentration of ammonium, for instance, 75 mg NH₄⁺-N per kg of soil.[2]

-

-

Moisture Adjustment: Adjust the soil moisture to a specific water-holding capacity (e.g., 60%) with deionized water.[14]

-

Incubation: Loosely cap the vials to allow for gas exchange and incubate in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., up to 42 days).[2][14]

-

Sampling: At predetermined intervals (e.g., day 0, 7, 14, 21, 28, 42), destructively sample triplicate vessels for each treatment.[2][14]

-

Extraction: Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from a subsample of soil (e.g., 10 g) by shaking with 50 mL of 2 M KCl solution for 1 hour.[14]

-

Analysis: Filter the extracts and determine the concentrations of NH₄⁺-N and NO₃⁻-N using a spectrophotometer or colorimeter.[14]

-

Data Analysis: Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time and determine the percentage of nitrification inhibition relative to the control.[2]

Quantitative PCR (qPCR) for amoA Gene Abundance

This protocol details the quantification of the ammonia monooxygenase subunit A (amoA) gene, a functional marker for ammonia-oxidizing microorganisms.

Materials:

-

Soil DNA extraction kit

-

qPCR master mix

-

Forward and reverse primers for AOA and AOB amoA genes

-

Template DNA (extracted from soil samples)

-

Standard DNA for calibration curve

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

DNA Extraction: Extract total microbial DNA from soil samples collected during the incubation study using a commercially available kit, following the manufacturer's instructions (e.g., bead-beating method).[5][14]

-

Reaction Setup: Prepare the qPCR reaction mixture in qPCR tubes or a plate by combining the master mix, forward and reverse primers, template DNA (or standard DNA), and nuclease-free water to the final reaction volume.[14]

-

qPCR Run: Perform the qPCR on a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers used.

-

Data Analysis: Generate a standard curve using the serial dilutions of the standard DNA. Quantify the abundance of the amoA gene in the experimental samples by comparing their amplification data to the standard curve.

Application in Agriculture

DMPP is typically applied at rates of 0.5 to 1.5 kg per hectare.[3][15] It can be mixed with solid granular fertilizers or incorporated into liquid fertilizer solutions without losing its efficacy.[3] The effective period of DMPP in the soil can range from 4 to 10 weeks.[3]

Environmental and Toxicological Profile

-

Environmental Fate: DMPP can be completely decomposed in the soil.[3]

-

Residues: No residues are typically found in harvested produce.[3]

-

Non-Target Effects: DMPP has been reported to have no toxic effects on plants or other soil microorganisms at recommended application rates.[3][16] It is also non-irritating to human skin or eyes.[3] At very high doses (e.g., 100 mg/kg soil), DMPP may have detrimental effects on some plants.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. wellyoutech.com [wellyoutech.com]

- 4. wellyoutech.com [wellyoutech.com]

- 5. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of nitrification inhibitor 3,4-dimethyl pyrazole phosphate on nitrogen leaching in undisturbed soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of nitrification inhibitor DMPP on nitrogen leaching, nitrifying organisms, and enzyme activities in a rice-oilseed rape cropping system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction of N2O emission by biochar and/or 3,4-dimethylpyrazole phosphate (DMPP) is closely linked to soil ammonia oxidizing bacteria and nosZI-N2O reducer populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1,4-Dimethylpyrazole in Soil Studies

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpyrazole (DMP) and its more extensively studied isomer, 3,4-Dimethylpyrazole phosphate (DMPP), are potent nitrification inhibitors used in agricultural and environmental research. They selectively inhibit the first step of nitrification, the oxidation of ammonia (NH₄⁺) to nitrite (NO₂⁻), by targeting the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB) and archaea (AOA).[1][2] This inhibition helps to reduce nitrate leaching and nitrous oxide (N₂O) emissions, thereby improving nitrogen use efficiency in soils.[3][4] These application notes provide detailed protocols for utilizing DMP in soil studies, with a focus on laboratory soil microcosm incubations. While the literature predominantly focuses on 3,4-DMPP, the methodologies presented are broadly applicable to dimethylpyrazole-based nitrification inhibitors.

Mechanism of Action